![molecular formula C13H17ClN2O4S B2414363 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide CAS No. 743444-65-7](/img/structure/B2414363.png)
2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide involves several steps. One common method includes the reaction of 4-(morpholin-4-ylsulfonyl)aniline with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
化学反応の分析
2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions, leading to the formation of new derivatives.
Oxidation Reactions: The morpholine ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, resulting in the formation of sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding amines or alcohols.
科学的研究の応用
2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact pathways involved depend on the specific biological context and the nature of the target molecules .
類似化合物との比較
2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide can be compared with other similar compounds such as:
4-(Chloroacetyl)morpholine: This compound also contains a morpholine ring and a chlorine atom but differs in its overall structure and reactivity.
2-chloro-1-(4-morpholinyl)ethanone: Similar in containing a morpholine ring and a chlorine atom, but with different functional groups and applications.
4-methoxyphenylamino acetamide of morpholinosulfonyl moiety: This compound has a similar morpholinosulfonyl moiety but differs in its substituents and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
特性
IUPAC Name |
2-chloro-N-(4-morpholin-4-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-10(14)13(17)15-11-2-4-12(5-3-11)21(18,19)16-6-8-20-9-7-16/h2-5,10H,6-9H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTLDDGGEPEYCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
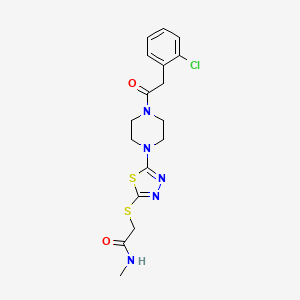

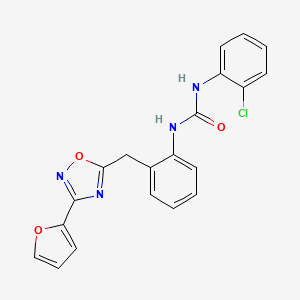
![Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2414286.png)

![(5-Oxo-2H-furan-3-yl)methyl 4-chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylate](/img/structure/B2414290.png)
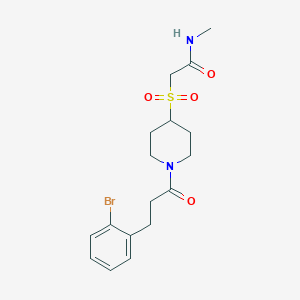
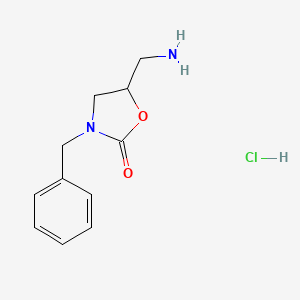
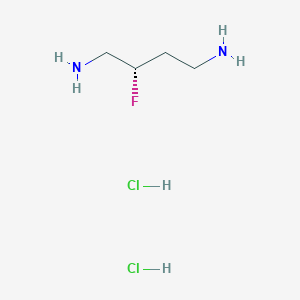

![5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2414299.png)
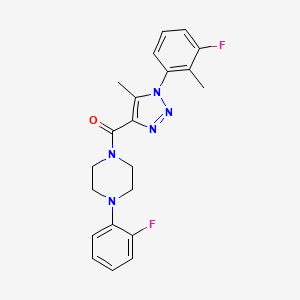
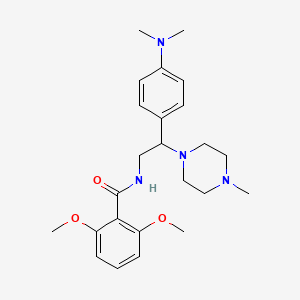
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2414304.png)
